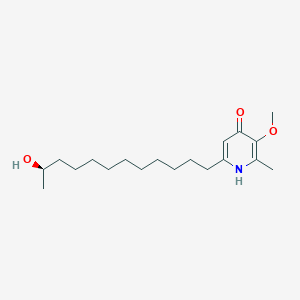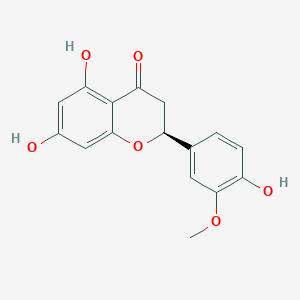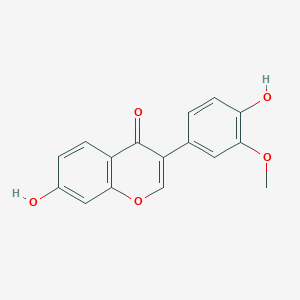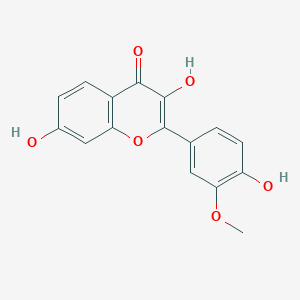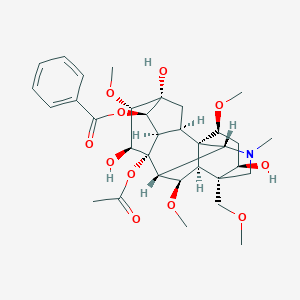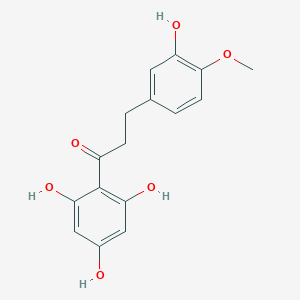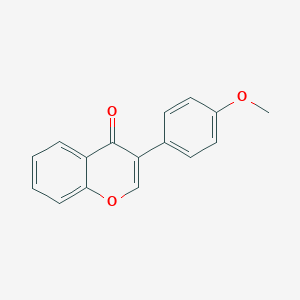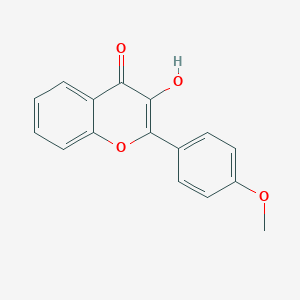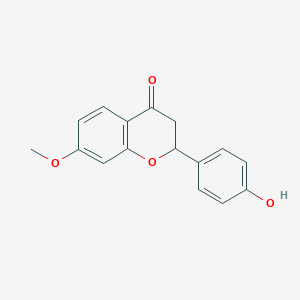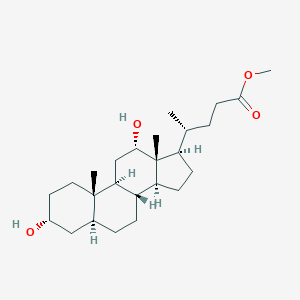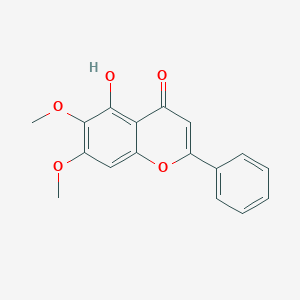
Mosloflavone
Overview
Description
Mosloflavone: is a natural compound isolated from Scutellaria baicalensis Georgi. It belongs to the flavonoid class of compounds and has garnered attention due to its diverse biological activities.
Mechanism of Action
Target of Action
Mosloflavone, a flavonoid isolated from Scutellaria baicalensis Georgi, has been found to have several primary targets. It has been shown to inhibit the production of inflammatory mediators in RAW 264.7 macrophages . The primary targets of this compound include inducible nitric-oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide and COX-2 producing prostaglandins, both of which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets, leading to a decrease in the production of inflammatory mediators. It suppresses the lipopolysaccharide (LPS)-induced expression of iNOS and COX-2 at the protein, mRNA, and promoter binding levels . This suppression results in a decrease in the production of nitric oxide and prostaglandins, thereby reducing inflammation.
Biochemical Pathways
This compound affects several biochemical pathways. It reduces the transcription and DNA binding activities of nuclear factor-κB (NF-κB) , activator protein-1 (AP-1) , and Janus kinase/signal transducers and activators of transcription (JAK/STAT) . These pathways play a crucial role in the regulation of immune and inflammatory responses. By inhibiting these pathways, this compound can effectively reduce inflammation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By suppressing the expression of iNOS and COX-2, and inhibiting the NF-κB, AP-1, and JAK/STAT pathways, this compound can effectively reduce the production of inflammatory mediators and thereby alleviate inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, light, rainfall, and soil conditions can affect the isoflavone contents in plants . .
Biochemical Analysis
Biochemical Properties
Mosloflavone interacts with various enzymes, proteins, and other biomolecules. It exhibits potent anti-EV71 activity by reducing visible cytopathic effects and suppressing virus replication during the initial infection phase. It also hinders the expression of the viral VP2 protein, thereby impeding viral capsid protein synthesis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It exhibits potent anti-inflammatory activity via inhibition of TNF-α and IL-1β . It also suppresses the LPS-induced inducible nitric-oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein, mRNA, and promoter binding levels .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It reduces the transcription and DNA binding activities of nuclear factor-κB (NF-κB) through inhibiting nuclear translocation of p65 and phosphorylation of κB inhibitor α (IκBα), IκB kinase (IKK), and TGF-β activated kinase 1 (TAK1) .
Temporal Effects in Laboratory Settings
It has been shown to exhibit potent anti-inflammatory and antiviral activities during the initial phase of infection .
Metabolic Pathways
As a flavonoid, it is likely to be involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of flavonoids .
Preparation Methods
Synthetic Routes:: Although the exact synthetic routes for mosloflavone are not widely documented, it is primarily obtained from natural sources. Researchers have isolated it from Scutellaria baicalensis Georgi, a traditional Chinese medicinal herb.
Industrial Production:: Industrial-scale production methods for this compound are not well-established. given its natural origin, extraction from Scutellaria baicalensis remains the primary approach.
Chemical Reactions Analysis
Reactions Undergone:: Mosloflavone participates in various chemical reactions, including:
Oxidation: It can undergo oxidative transformations.
Reduction: Reduction reactions may modify its structure.
Substitution: Substituent groups can be added or replaced.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., halides, amines) under appropriate conditions.
Major Products:: The specific products formed during these reactions depend on the reaction conditions and the starting material. Further research is needed to elucidate the detailed reaction pathways.
Scientific Research Applications
Mosloflavone has shown promise in several areas:
Antiviral Activity: It inhibits EV71 virus replication by targeting the VP2 protein during the initial stages of infection.
Antibacterial Potential: This compound exhibits biocidal effects, inhibiting the virulence and biofilm formation of Pseudomonas aeruginosa.
Anti-Inflammatory Properties: It suppresses TNF-α and IL-1β, making it relevant for inflammatory and immunomodulatory research.
Comparison with Similar Compounds
While mosloflavone shares structural features with other flavonoids, its unique properties set it apart. Further studies can explore its distinctiveness compared to compounds like baicalein, wogonin, and scutellarin.
Properties
IUPAC Name |
5-hydroxy-6,7-dimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-9,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVAITYPYQQYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224789 | |
| Record name | Mosloflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740-33-0 | |
| Record name | Mosloflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mosloflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOSLOFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4DL1FN60Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


